1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid
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Overview
Description
1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid: is a boronic acid derivative with the molecular formula C13H18BNO4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed borylation of indole derivatives. The reaction typically employs a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Indole-6-boronic acid: Similar in structure but lacks the tert-butoxycarbonyl protecting group.
1-(tert-Butoxycarbonyl)indole-6-boronic acid: Similar but with variations in the indole ring structure.
Indoline-6-boronic acid: Similar but without the tert-butoxycarbonyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBUIVBMRTSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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